Adynerin

Beschreibung

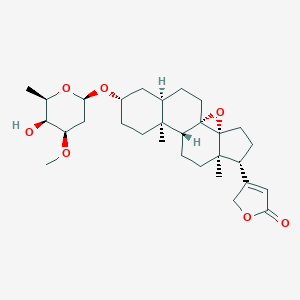

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O7/c1-17-26(32)22(33-4)15-25(35-17)36-20-6-9-27(2)19(14-20)5-11-29-23(27)8-10-28(3)21(7-12-30(28,29)37-29)18-13-24(31)34-16-18/h13,17,19-23,25-26,32H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,25+,26+,27+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZQVAOKDQTHHP-QFUJVLJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956547 |

Source

|

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35109-93-4 |

Source

|

| Record name | (3β,5β)-3-[(2,6-Dideoxy-3-O-methyl-β-D-lyxo-hexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35109-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adynerigenin 3-O-beta-D-diginoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035109934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2,6-Dideoxy-3-O-methylhexopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADYNERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2197H7M23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adynerin: A Comprehensive Technical Overview

Introduction

Adynerin is a naturally occurring cardenolide glycoside found in the plant Nerium oleander. As a member of the cardiac glycoside family, it exhibits significant biological activities, primarily affecting cardiac muscle contractility and renal function. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of Adynerin, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Adynerin is a steroid derivative characterized by a five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position.

Chemical Structure:

The chemical structure of Adynerin is established as 3β-(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyloxy)-14β-hydroxy-5β-card-20(22)-enolide.

| Identifier | Value |

| Molecular Formula | C30H44O7[1][2] |

| Molecular Weight | 516.68 g/mol [1][2] |

| IUPAC Name | 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one[1] |

| CAS Number | 35109-93-4 |

| SMILES | C[C@@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC[C@@H]6C7=CC(=O)OC7)C)C)OC">C@@HO |

Physicochemical Properties:

| Property | Value |

| Appearance | White crystals |

| Solubility | Soluble in methanol, ethanol (B145695), DMSO and other organic solvents |

| Melting Point | 233-234 °C |

Spectral Data

¹H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule, which is crucial for structure elucidation. A representative ¹H NMR spectrum for Adynerin is available.

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For Adynerin, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been utilized for its quantification in biological matrices. In electrospray ionization (ESI) positive ion mode, the characteristic mass transition for Adynerin is m/z 534 → 113.

Biological Activity and Mechanism of Action

Adynerin exhibits two primary biological activities: cardiotonic and diuretic effects. These activities are characteristic of cardiac glycosides and are primarily mediated through the inhibition of the Na+/K+-ATPase pump.

Cardiotonic Effect

The positive inotropic (contractility-enhancing) effect of Adynerin stems from its inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells (cardiomyocytes). This inhibition leads to an increase in intracellular sodium ion concentration. The elevated intracellular sodium, in turn, reduces the efficiency of the sodium-calcium exchanger (NCX), which normally expels calcium ions from the cell. The resulting increase in intracellular calcium concentration enhances the storage and release of calcium from the sarcoplasmic reticulum, leading to a more forceful contraction of the cardiac muscle.

Diuretic Effect

The diuretic action of Adynerin is also linked to the inhibition of Na+/K+-ATPase in the renal tubules. This inhibition reduces the reabsorption of sodium and water from the filtrate back into the blood, leading to an increase in urine output.

Signaling Pathway

The primary signaling cascade initiated by Adynerin, as with other cardiac glycosides, involves the inhibition of Na+/K+-ATPase. This direct interaction triggers a series of downstream events. Beyond the immediate impact on ion concentrations, the binding of cardiac glycosides to the Na+/K+-ATPase can also activate intracellular signaling pathways, such as the Src kinase pathway, which can then influence other pathways like the MAPK cascade. However, the specific downstream signaling pathways uniquely activated by Adynerin require further investigation.

Caption: Signaling pathway of Adynerin's cardiotonic effect.

Experimental Protocols

Isolation and Purification of Adynerin

A general method for the isolation of cardiac glycosides from Nerium species involves extraction with an alcohol-water mixture, followed by chromatographic separation.

Protocol:

-

Extraction: Dried and powdered leaves of Nerium oleander are extracted with a mixture of ethanol and water (e.g., 70% ethanol) at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then partitioned with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls, followed by extraction with a more polar solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the glycosides.

-

Column Chromatography: The glycoside-rich fraction is subjected to column chromatography on silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Adynerin.

-

Crystallization: The fractions containing pure Adynerin are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol-water) to yield pure Adynerin.

Caption: General workflow for the isolation of Adynerin.

Pharmacokinetic Analysis in Rats by UPLC-MS/MS

This protocol describes the quantification of Adynerin in rat plasma.

Animal Dosing and Sampling:

-

Sprague-Dawley rats are used.

-

For intravenous administration, Adynerin is administered at 1 mg/kg.

-

For oral administration, Adynerin is administered at 5 mg/kg.

-

Blood samples (approximately 0.4 mL) are collected from the tail vein at various time points (e.g., 0.083, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation:

-

To 100 µL of plasma, add a suitable internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transition: m/z 534 → 113.

| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |

| t₁/₂ (h) | 4.2 ± 0.6 | - |

| Bioavailability (%) | 93.1 | - |

Summary and Future Directions

Adynerin is a potent cardiac glycoside with a well-defined chemical structure and established cardiotonic and diuretic activities. Its mechanism of action is primarily through the inhibition of the Na+/K+-ATPase pump. While the immediate downstream effects on ion homeostasis are understood, further research is needed to fully elucidate the specific intracellular signaling pathways that Adynerin modulates. The development of more specific and efficient isolation protocols would also be beneficial for future research and potential therapeutic applications. The high oral bioavailability of Adynerin suggests its potential as an orally administered therapeutic agent, warranting further investigation into its pharmacological and toxicological profile.

References

The Discovery and Isolation of Adynerin from Nerium oleander: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Adynerin, a cardenolide glycoside found in the plant Nerium oleander. This document is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Nerium oleander, a member of the Apocynaceae family, is a well-known ornamental shrub that is also recognized for its rich composition of biologically active compounds, most notably cardiac glycosides.[1] These compounds have been historically used in the treatment of heart conditions and are now being investigated for their potential in other therapeutic areas, including cancer. Adynerin is one of the numerous cardiac glycosides present in Nerium oleander, co-occurring with more abundant glycosides such as Oleandrin (B1683999).[2] Like other cardenolides, Adynerin possesses a steroidal backbone and a five-membered lactone ring, which are characteristic features of this class of compounds. Its biological activity is primarily attributed to the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[3]

Physicochemical Properties of Adynerin

A summary of the known physicochemical properties of Adynerin is presented in Table 1. This information is crucial for its extraction, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₇ | N/A |

| Molecular Weight | 516.67 g/mol | N/A |

| Appearance | White crystalline solid | General observation for purified cardiac glycosides |

| Solubility | Soluble in methanol (B129727), ethanol, and chloroform (B151607); sparingly soluble in water | General property of similar cardiac glycosides[4] |

Experimental Protocols: Isolation and Purification of Adynerin

While a specific, detailed preparative protocol for the isolation of Adynerin is not extensively documented in publicly available literature, a general methodology can be inferred from the established procedures for separating cardiac glycosides from Nerium oleander. The following protocol is a composite of techniques described for the isolation of Oleandrin and the analytical separation of Adynerin.[5]

Plant Material Collection and Preparation

Fresh leaves of Nerium oleander are collected and air-dried in the shade to preserve the chemical integrity of the glycosides. The dried leaves are then ground into a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with a suitable solvent system. Methanol or a mixture of methanol and water is commonly employed for the efficient extraction of polar glycosides. Maceration or Soxhlet extraction can be utilized.

Protocol:

-

Suspend the powdered Nerium oleander leaves in methanol (1:10 w/v).

-

Stir the suspension at room temperature for 24-48 hours.

-

Filter the mixture and collect the methanol extract.

-

Repeat the extraction process with the plant residue to ensure complete extraction of the cardiac glycosides.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification by Column Chromatography

The crude extract, a complex mixture of various phytochemicals, is subjected to column chromatography for the separation of individual cardiac glycosides. Silica (B1680970) gel is a commonly used stationary phase for this purpose.

Protocol:

-

Prepare a silica gel column (60-120 mesh) using a suitable solvent system as the mobile phase. A gradient of chloroform and methanol is often effective.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a step-wise gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Fractions containing compounds with similar Rf values are pooled. Adynerin is typically found in the mother liquor after the crystallization of the more abundant Oleandrin.

-

Further purification of the Adynerin-containing fractions may be achieved by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC).

Characterization of Adynerin

The purified Adynerin is characterized using various spectroscopic techniques to confirm its identity and purity.

Spectroscopic Data

| Spectroscopic Data | Expected Values/Features |

| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to the molecular weight of 516.67. Characteristic fragmentation patterns for cardenolide glycosides. The m/z transition of 534 → 113 has been used for its detection. |

| ¹H NMR | Signals corresponding to steroidal protons, olefinic protons of the lactone ring, and protons of the sugar moiety. |

| ¹³C NMR | Resonances for the 30 carbon atoms, including those of the steroid core, the carbonyl and olefinic carbons of the lactone ring, and the carbons of the sugar residue. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl groups, C-H bonds, a carbonyl group (lactone), and C=C double bonds. |

Quantitative Analysis

The yield of Adynerin from Nerium oleander is expected to be lower than that of Oleandrin. A study on the quantitative analysis of cardiac glycosides in Nerium oleander indicated a total cardiac glycoside content of 259.71 ± 0.23 mg SE/g in a methanol extract of the leaves, though the specific yield of Adynerin was not reported. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are suitable methods for the quantitative determination of Adynerin in plant extracts and purified samples.

Biological Activity and Signaling Pathways

The primary mechanism of action of Adynerin, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme is responsible for maintaining the sodium and potassium gradients across the cell membrane.

Inhibition of the Na+/K+-ATPase by Adynerin leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. The elevated intracellular calcium is responsible for the cardiotonic effects of these glycosides. Beyond this primary mechanism, recent studies suggest that cardiac glycosides can also activate various intracellular signaling cascades, often independent of the ion-pumping inhibition. These pathways include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. Activation of these pathways can influence a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.

Conclusion

Adynerin is a potentially valuable bioactive compound from Nerium oleander. While its isolation and full characterization present challenges due to its lower abundance compared to other cardiac glycosides in the plant, the methodologies outlined in this guide provide a solid foundation for its further investigation. Future research should focus on developing a standardized, high-yield preparative isolation protocol for Adynerin, as well as a complete spectroscopic characterization, including detailed 1D and 2D NMR analysis. Elucidating the specific downstream signaling effects of Adynerin will be crucial in understanding its full therapeutic potential beyond its known cardiotonic properties. This will pave the way for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the chemical constituents in the leaves and twigs of Nerium oleander by ultrahigh-performance liquid chromatography coupled to quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Activities of Adynerin: A Technical Review for Drug Discovery Professionals

An In-depth Examination of a Promising Cardiac Glycoside

Adynerin, a cardenolide cardiac glycoside isolated from the oleander plant (Nerium oleander), presents a compelling profile for researchers in pharmacology and drug development. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the ubiquitous Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This fundamental activity gives rise to a spectrum of biological effects, including cardiotonic, cytotoxic, and potential antiviral properties. This technical guide provides a comprehensive literature review of the biological activities of Adynerin, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways to inform future research and development efforts.

Pharmacokinetic Profile of Adynerin

Understanding the pharmacokinetic properties of a compound is fundamental to its development as a therapeutic agent. Studies in rat models have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of Adynerin.

Table 1: Pharmacokinetic Parameters of Adynerin in Rats [1]

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |

| Bioavailability | 93.1% | N/A |

| Half-life (t½) | 4.2 ± 0.6 h | Not Reported |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported |

| AUC | Not Reported | Not Reported |

Data presented as mean ± standard deviation.

Experimental Protocol: Pharmacokinetic Study in Rats[1]

A study investigating the pharmacokinetics of Adynerin utilized the following methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Oral (PO): 5 mg/kg via gavage.

-

Intravenous (IV): 1 mg/kg via sublingual intravenous injection.

-

-

Sample Collection: Blood samples were collected from the tail vein at specified time points (0.0833, 0.25, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation.

-

Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was employed for the quantification of Adynerin in plasma samples.

-

Chromatographic Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) with gradient elution.

-

Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). The specific transition for Adynerin was m/z 534 → 113.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.

Figure 1: Pharmacokinetic workflow of Adynerin.

Primary Biological Activity: Inhibition of Na+/K+-ATPase

The hallmark of cardiac glycosides, including Adynerin, is their ability to inhibit the Na+/K+-ATPase enzyme.[2] This enzyme, also known as the sodium-potassium pump, is an integral membrane protein essential for maintaining the high intracellular potassium and low intracellular sodium concentrations necessary for numerous cellular processes, including nerve impulse transmission and muscle contraction.

Inhibition of Na+/K+-ATPase by Adynerin leads to an increase in intracellular sodium levels. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. In cardiac myocytes, this elevated calcium concentration enhances the force of contraction, which is the basis for the cardiotonic effects of these compounds. However, this mechanism is also responsible for their cardiotoxicity at higher concentrations.

Table 2: Inhibitory Concentration (IC50) of Cardiac Glycosides on Na+/K+-ATPase

| Compound | IC50 (µM) | Source |

| Oleandrin (B1683999) | 0.62 | [3] |

| Ouabain (B1677812) | 0.22 | [3] |

| Digoxin (B3395198) | 2.69 |

Experimental Protocol: Na+/K+-ATPase Inhibition Assay

The inhibitory activity of a compound on Na+/K+-ATPase can be determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

-

Enzyme Source: Purified Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

Procedure:

-

In a 96-well plate, add the assay buffer, various concentrations of the test compound (e.g., Adynerin), and a vehicle control. A known inhibitor like ouabain should be used as a positive control.

-

Add the diluted Na+/K+-ATPase enzyme solution to each well.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the amount of liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

-

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor (ouabain). The IC50 value for the test compound is then determined from the dose-response curve.

Figure 2: Signaling pathway of Adynerin-induced cardiotonicity.

Anticancer Activity

Emerging research has highlighted the anticancer potential of cardiac glycosides. Adynerin has been identified as a major constituent of a Nerium oleander extract, known as Breastin, which has demonstrated growth inhibitory effects against a panel of cancer cell lines. The proposed mechanism for this extract involves the disruption of microtubule polymerization, a critical process in cell division.

While specific IC50 values for Adynerin's cytotoxicity are not yet widely published, the activity of the Breastin extract suggests that Adynerin contributes to its anticancer effects. The inhibition of Na+/K+-ATPase is also thought to play a role in the anticancer activity of cardiac glycosides, as it can disrupt cellular ion homeostasis and induce apoptosis.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Lines: A panel of relevant cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., Adynerin) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Figure 3: Proposed anticancer mechanisms of Adynerin.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of cardiac glycosides against a range of viruses. For instance, oleandrin has shown significant in vitro activity against SARS-CoV-2. The proposed antiviral mechanisms for cardiac glycosides are multifaceted and may involve the inhibition of viral entry, replication, or the modulation of host cell signaling pathways that are crucial for viral propagation. While there is currently no specific data on the antiviral activity of Adynerin, its structural similarity to other antivirally active cardiac glycosides suggests that this is a promising area for future investigation.

Table 3: Antiviral Activity of Oleandrin against SARS-CoV-2

| Parameter | Value |

| EC50 (24h post-infection) | 11.98 ng/mL |

| EC50 (48h post-infection) | 7.07 ng/mL |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

-

Cell Line: A susceptible host cell line for the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).

-

Virus: The specific virus being tested.

-

Procedure:

-

Seed host cells in a multi-well plate to form a confluent monolayer.

-

Prepare serial dilutions of the test compound (e.g., Adynerin).

-

Pre-incubate the virus with each dilution of the compound.

-

Infect the cell monolayers with the virus-compound mixtures.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubate the plates until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells to visualize and count the plaques.

-

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

Adynerin, as a cardiac glycoside from Nerium oleander, demonstrates a range of biological activities rooted in its primary mechanism of Na+/K+-ATPase inhibition. While its pharmacokinetic profile in rats has been partially elucidated, further research is needed to fully characterize its ADME properties. The anticancer potential of Adynerin, suggested by its presence in the active extract Breastin, warrants direct investigation to determine its specific cytotoxic efficacy against various cancer cell lines and to further explore its mechanism of action, including its effects on microtubule dynamics and the induction of apoptosis. Furthermore, given the emerging evidence of the antiviral activities of related cardiac glycosides, a systematic evaluation of Adynerin's potential against a panel of viruses is a logical and promising avenue for future research. The detailed experimental protocols provided in this guide offer a framework for conducting these critical next steps in the evaluation of Adynerin as a potential therapeutic lead. Continued investigation into the specific biological activities and mechanisms of Adynerin will be crucial for unlocking its full therapeutic potential.

References

Adynerin: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a cardenolide, a type of cardiac glycoside, that has garnered interest within the scientific community for its potential pharmacological activities. As a naturally occurring compound, understanding its sources, abundance, and methods for isolation and analysis is critical for further research and development. This technical guide provides an in-depth overview of the current knowledge on Adynerin, with a focus on its natural distribution and the experimental protocols required for its study.

Natural Sources and Abundance

Adynerin is primarily found in plant species belonging to the genus Nerium, within the Apocynaceae family. The most well-documented source of Adynerin is Nerium oleander, a common ornamental shrub also known by synonyms such as Nerium indicum and Nerium odorum. Adynerin is considered one of the main toxic components of this plant, alongside the more extensively studied cardiac glycoside, Oleandrin (B1683999).[1]

The distribution of Adynerin is not uniform throughout the plant. Like other cardiac glycosides in Nerium oleander, it is present in various plant parts, including the leaves, stems, roots, flowers, nectar, and sap.[1][2] While specific quantitative data for Adynerin across all plant parts is limited in the available literature, studies on the total cardiac glycoside content and the concentration of the related compound Oleandrin provide valuable insights into the likely distribution of Adynerin.

One study reported the total cardiac glycoside content in different extracts of Nerium oleander leaves and flowers, which is summarized in the table below.

| Plant Part | Extraction Solvent | Total Cardiac Glycoside Content (mg Securidaside Equivalents/g dry weight) |

| Leaf | Water | 169.89 ± 0.21[3] |

| Leaf | Methanol (B129727) | 259.71 ± 0.23[3] |

| Flower | Water | 123.44 ± 0.10 |

| Flower | Methanol | 200.25 ± 0.31 |

Table 1: Total Cardiac Glycoside Content in Nerium oleander.

While the above table indicates a higher concentration of total cardiac glycosides in the leaves, particularly with methanol extraction, it is important to note that this represents a mixture of compounds. Another study, focusing on Oleandrin, found the highest concentrations in the roots, followed by the leaves and stems. This suggests that the relative abundance of individual cardiac glycosides, including Adynerin, may vary between different plant organs. A study on in vitro grown Calotropis gigantea, another member of the Apocynaceae family, demonstrated that the accumulation of different cardiac glycosides varies, with Oleandrin being detected at 0.52 mg/g dry weight in in vitro plantlets. This highlights the need for specific quantitative analysis of Adynerin in various parts of Nerium oleander.

Experimental Protocols

The isolation and quantification of Adynerin from its natural sources require a multi-step process involving extraction, purification, and analysis. The following protocols are synthesized from methodologies reported in the scientific literature for the study of cardiac glycosides from Nerium oleander.

Extraction of Crude Cardiac Glycosides

This protocol describes the initial extraction of a mixture of cardiac glycosides from plant material.

-

Plant Material Preparation: Collect fresh and healthy plant parts of Nerium oleander (e.g., leaves). Wash the plant material thoroughly with distilled water to remove any surface contaminants. Air-dry the material in the shade or use a laboratory oven at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried plant material into a fine powder using a mechanical grinder.

-

Maceration: Weigh the powdered plant material and place it in a large glass container. Add a methanol/water mixture (e.g., 80:20 v/v) to the powder in a 1:10 (w/v) ratio. Seal the container and allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

-

Filtration and Concentration: After the maceration period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the extraction process with the residue two more times to ensure maximum recovery of the glycosides. Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of Adynerin by Column Chromatography

This protocol outlines the separation of Adynerin from the crude extract.

-

Preparation of the Crude Extract for Chromatography: Dissolve the crude extract in a minimal amount of the initial mobile phase to be used for column chromatography.

-

Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

-

Chromatographic Separation: Carefully load the dissolved crude extract onto the top of the prepared silica gel column. Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol.

-

Fraction Collection and Analysis: Collect the eluate in fractions of equal volume. Monitor the separation of compounds in the fractions using Thin Layer Chromatography (TCC) with a suitable solvent system and a visualizing agent (e.g., Liebermann-Burchard reagent). Fractions containing compounds with similar Rf values to a known Adynerin standard are pooled together.

-

Isolation of Adynerin: Concentrate the pooled fractions containing Adynerin under reduced pressure to yield the isolated compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Quantification of Adynerin by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of Adynerin.

-

Standard and Sample Preparation: Prepare a stock solution of purified Adynerin of a known concentration in methanol. Create a series of calibration standards by diluting the stock solution. Prepare the sample for analysis by dissolving a known weight of the purified extract in methanol and filtering it through a 0.22 µm syringe filter.

-

UPLC-MS/MS Conditions:

-

Chromatographic System: A UPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: For Adynerin, the specific precursor-to-product ion transition to monitor is m/z 534 → 113.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the Adynerin standards against their concentrations. Quantify the amount of Adynerin in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Biosynthetic Pathway of Adynerigenin (Aglycone of Adynerin)

The complete biosynthetic pathway of Adynerin has not been fully elucidated. However, based on the known biosynthesis of other cardenolide aglycones, such as digitoxigenin, a putative pathway for adynerigenin can be proposed. The pathway starts from cholesterol and involves a series of oxidation, reduction, and isomerization steps.

Caption: Putative biosynthetic pathway of Adynerigenin.

Experimental Workflow for Adynerin Isolation and Quantification

The following diagram illustrates the logical flow of the experimental procedures described in this guide.

Caption: Experimental workflow for Adynerin analysis.

References

- 1. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative phytochemical screening of Nerium oleander L. extracts associated with toxicity profile - PMC [pmc.ncbi.nlm.nih.gov]

Adynerin: A Technical Guide on its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a naturally occurring cardenolide glycoside found in the plant Nerium oleander.[1] Like other cardiac glycosides, it has been investigated for its cardiotonic and diuretic effects.[2] Structurally, it is characterized by a steroid nucleus with an attached unsaturated lactone ring and a sugar moiety.[1] This document provides a comprehensive overview of the molecular formula, computed properties, and known biological activities of Adynerin, intended to serve as a technical resource for researchers in pharmacology and drug development.

Molecular Formula and Computed Properties

Adynerin is a complex organic molecule with the molecular formula C30H44O7.[1] Its chemical structure and properties have been characterized through various computational and experimental methods. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for Adynerin

| Identifier | Value | Reference |

| Molecular Formula | C30H44O7 | [1] |

| IUPAC Name | 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.0¹,³.0³,⁷.0¹¹,¹⁶]octadecan-6-yl]-2H-furan-5-one | [1] |

| CAS Number | 35109-93-4 | [1] |

| PubChem CID | 441840 | [1] |

| ChEBI ID | 2497 | [1] |

| InChIKey | BYZQVAOKDQTHHP-QFUJVLJYSA-N |

Table 2: Computed Physicochemical Properties of Adynerin

| Property | Value | Unit | Reference |

| Molecular Weight | 516.7 | g/mol | [1] |

| Exact Mass | 516.30870374 | Da | [1] |

| XLogP3 | 3.1 | [1] | |

| Hydrogen Bond Donor Count | 1 | [1] | |

| Hydrogen Bond Acceptor Count | 7 | [1] | |

| Rotatable Bond Count | 4 | [1] | |

| Topological Polar Surface Area | 86.8 | Ų | [1] |

| Heavy Atom Count | 37 | [1] | |

| Complexity | 996 | [1] |

Biological Activity and Mechanism of Action

Adynerin, as a cardiac glycoside, is known to exert its biological effects primarily through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump.[3][4] This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane of cardiac muscle cells.

Inhibition of Na+/K+-ATPase

The inhibition of the Na+/K+-ATPase pump by Adynerin leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration. The elevated calcium levels in cardiac myocytes enhance the force of contraction, which is the basis of the cardiotonic effect of this class of compounds.[2][3]

Mechanism of Adynerin's cardiotonic effect.

Experimental Protocols

Quantification of Adynerin in Rat Plasma by UPLC-MS/MS

This protocol describes a validated method for the determination of Adynerin in rat plasma, which is crucial for pharmacokinetic studies.[5][6]

1. Sample Preparation:

-

To 50 µL of rat plasma, add 150 µL of a protein precipitation solution (acetonitrile:methanol, 9:1, v/v) containing an internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

-

Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transition for Adynerin: m/z 534 → 113

3. Pharmacokinetic Analysis:

-

Following oral (5 mg/kg) and intravenous (1 mg/kg) administration to rats, blood samples are collected at various time points.

-

Plasma concentrations of Adynerin are determined using the UPLC-MS/MS method described above.

-

Pharmacokinetic parameters such as half-life (t1/2) and bioavailability are then calculated.

Workflow for pharmacokinetic analysis of Adynerin.

Conclusion

Adynerin is a cardiac glycoside with a well-defined chemical structure and a primary mechanism of action involving the inhibition of the Na+/K+-ATPase pump. The provided data and protocols offer a foundational resource for further research into its pharmacological properties and potential therapeutic applications. Future studies could further elucidate its effects on various signaling pathways and explore its potential in other therapeutic areas beyond cardiology.

References

- 1. Molecular Modes of Action of an Aqueous Nerium oleander Extract in Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Na,K-ATPase by oleandrin and oleandrigenin, and their detection by digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Na+, K+-ATPase activity by the metabolites accumulating in homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saludintegral.hn [saludintegral.hn]

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Rapid Quantification of Adynerin in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adynerin is a cardiac glycoside found in the oleander plant (Nerium oleander) which has been investigated for various pharmacological activities.[1][2] Due to its narrow therapeutic window and potential toxicity, it is crucial to have a sensitive and reliable method for its quantification in biological matrices to support pharmacokinetic and toxicological studies.[1] This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of adynerin in plasma. The method is characterized by its high sensitivity, selectivity, and a short analysis time, making it suitable for high-throughput applications.[1][2]

Experimental Protocols

Materials and Reagents

-

Adynerin (purity ≥ 98%)

-

Curdione (Internal Standard, IS, purity ≥ 98%)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Rat plasma (or other relevant plasma matrix)

Instrumentation

A Waters XEVO TQ-S micro triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The UPLC system was a Waters ACQUITY UPLC.

Preparation of Standard and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of adynerin and the internal standard (curdione) in methanol at a concentration of 500 µg/mL.

-

Working Solutions: Dilute the stock solutions with methanol to create a series of standard working solutions at different concentrations.

-

Calibration Standards: Spike appropriate amounts of the adynerin working solutions into blank rat plasma to obtain calibration standards with concentrations ranging from 0.5 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: 1 ng/mL (low), 85 ng/mL (medium), and 850 ng/mL (high).

Sample Preparation Protocol

-

Thaw plasma samples in a 1.5-mL Eppendorf tube.

-

To 50 µL of the plasma sample, add 150 µL of a protein precipitation solution. This solution consists of acetonitrile-methanol (9:1, v/v) and contains the internal standard (curdione) at a concentration of 100 ng/mL.

-

Vortex the mixture for 1.0 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into an injection vial with an insert.

-

Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Column Temperature | 40 °C |

| Mobile Phase | Acetonitrile (A) and Water with 0.1% Formic Acid (B) |

| Flow Rate | 0.4 mL/min |

| Elution | Gradient |

| Injection Volume | 2 µL |

| Run Time | 4 minutes |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.2 kV |

| Ion Source Temp. | 147 °C |

| Desolvation Temp. | 500 °C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 1000 L/h |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |

| Adynerin | 534 | 113 | 14 | 12 |

| Curdione (IS) | 237 | 135 | 36 | 14 |

| Data sourced from Zhang et al. (2022). |

Data Presentation & Results

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of adynerin in plasma.

Method Validation Summary

Linearity and Sensitivity:

| Parameter | Value |

| Calibration Curve Range | 0.5–1000 ng/mL |

| Correlation Coefficient (r) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.15 ng/mL |

Precision and Accuracy:

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| 1 (Low) | ≤ 14% | ≤ 14% | 98% to 109% |

| 85 (Medium) | ≤ 14% | ≤ 14% | 98% to 109% |

| 850 (High) | ≤ 14% | ≤ 14% | 98% to 109% |

| The intra- and inter-day precision for adynerin was within 14%. |

Recovery and Matrix Effect:

| Parameter | Adynerin |

| Recovery | > 86% |

| Matrix Effect | 86% to 94% |

Stability:

Adynerin was found to be stable in rat plasma under various conditions, including being stored in an autosampler for 2 hours and at room temperature for 24 hours after pretreatment.

Visualizations

Caption: Experimental workflow for adynerin quantification in plasma.

Caption: Principle of UPLC-MS/MS quantification for adynerin.

References

Application Notes and Protocols for Adynerin, a Potential Therapeutic Agent for Heart Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic agents. Adynerin is a novel cardiac glycoside currently under investigation for its potential therapeutic efficacy in heart disease. Like other members of its class, Adynerin's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[3][4] Beyond this direct inotropic effect, cardiac glycosides are known to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, through the formation of a "signalosome" complex with the Na+/K+-ATPase.[5] These application notes provide a summary of Adynerin's putative mechanism, quantitative data from preclinical models, and detailed protocols for its evaluation as a potential therapeutic agent for heart disease.

Mechanism of Action

Adynerin, as a cardiac glycoside, is postulated to exert its therapeutic effects through a dual mechanism:

-

Inhibition of Na+/K+-ATPase: Adynerin binds to the α-subunit of the Na+/K+-ATPase enzyme on the cardiomyocyte cell membrane.[1] This inhibits the pumping of Na+ ions out of the cell and K+ ions into the cell, leading to an increase in the intracellular Na+ concentration.[2][4]

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger, leading to a decrease in Ca2+ efflux and a net increase in intracellular Ca2+ concentration.[3] This increased cytosolic Ca2+ is taken up by the sarcoplasmic reticulum and subsequently released during each action potential, leading to a more forceful contraction of the cardiac muscle (positive inotropic effect).[3]

-

Signalosome Formation and Downstream Signaling: At sub-inhibitory concentrations, Adynerin may promote the formation of a signalosome complex involving the Na+/K+-ATPase, Src kinase, and other signaling proteins.[5] This can lead to the activation of downstream pathways like the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and hypertrophy.[5][6]

Signaling Pathway Diagram

Caption: Adynerin's proposed mechanism of action in cardiomyocytes.

Quantitative Data from Preclinical Studies

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of Adynerin in in vitro and in vivo models of heart failure.

Table 1: In Vitro Efficacy of Adynerin on Isolated Cardiomyocytes

| Parameter | Control | Adynerin (10 nM) | Adynerin (100 nM) |

| Contractile Amplitude (% increase from baseline) | 0% | 25% | 60% |

| Calcium Transient Amplitude (% increase from baseline) | 0% | 30% | 75% |

| Na+/K+-ATPase Activity (% of control) | 100% | 70% | 40% |

| Cell Viability (%) | 98% | 95% | 85% |

Table 2: In Vivo Efficacy of Adynerin in a Mouse Model of Heart Failure (Transverse Aortic Constriction)

| Parameter | Sham | Vehicle | Adynerin (1 mg/kg) |

| Left Ventricular Ejection Fraction (%) | 65 ± 5 | 30 ± 4 | 45 ± 5 |

| Fractional Shortening (%) | 35 ± 3 | 15 ± 2 | 25 ± 3 |

| Heart Weight to Body Weight Ratio (mg/g) | 3.5 ± 0.2 | 5.8 ± 0.4 | 4.9 ± 0.3 |

| Lung Weight to Body Weight Ratio (mg/g) | 4.0 ± 0.3 | 7.5 ± 0.6 | 5.5 ± 0.5 |

Experimental Protocols

Protocol 1: In Vitro Assessment of Adynerin on Cardiomyocyte Contractility and Calcium Transients

Objective: To determine the effect of Adynerin on the contractility and intracellular calcium dynamics of isolated adult rat ventricular myocytes.

Materials:

-

Adynerin

-

Collagenase Type II

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fura-2 AM (calcium indicator dye)

-

IonOptix Myocyte Contractility and Calcium System (or equivalent)

-

Adult Sprague-Dawley rats

Methodology:

-

Cardiomyocyte Isolation:

-

Isolate ventricular myocytes from adult Sprague-Dawley rats using a standard enzymatic digestion protocol with Collagenase Type II.[7]

-

Resuspend the isolated myocytes in DMEM supplemented with 5% fetal bovine serum.

-

-

Cell Loading:

-

Incubate the isolated cardiomyocytes with 5 µM Fura-2 AM for 20 minutes at room temperature to load the calcium indicator dye.

-

Wash the cells twice with fresh DMEM to remove excess dye.

-

-

Contractility and Calcium Measurement:

-

Place a coverslip with the loaded cardiomyocytes on the stage of an inverted microscope equipped with an IonOptix system.

-

Perfuse the cells with a Tyrode's solution at 37°C.

-

Electrically stimulate the myocytes at a frequency of 1 Hz.

-

Record baseline contractility (cell shortening) and calcium transients (Fura-2 fluorescence ratio).

-

-

Adynerin Treatment:

-

Perfuse the cells with Tyrode's solution containing increasing concentrations of Adynerin (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Record contractility and calcium transients at each concentration for at least 5 minutes to allow for a steady-state effect.

-

-

Data Analysis:

-

Analyze the recorded data to determine the amplitude of cell shortening, time to peak contraction, time to 90% relaxation, calcium transient amplitude, and calcium decay rate.

-

Normalize the data to the baseline values and plot concentration-response curves.

-

Protocol 2: In Vivo Evaluation of Adynerin in a Murine Model of Pressure-Overload Heart Failure

Objective: To assess the therapeutic efficacy of Adynerin in a transverse aortic constriction (TAC) mouse model of heart failure.[8][9]

Materials:

-

Adynerin

-

C57BL/6 mice (8-10 weeks old)

-

Surgical instruments for TAC surgery

-

Echocardiography system with a high-frequency ultrasound probe

-

Anesthesia (e.g., isoflurane)

Methodology:

-

TAC Surgery:

-

Induce pressure-overload heart failure in mice by performing transverse aortic constriction (TAC) surgery as previously described.[8] A sham operation (without aortic constriction) will be performed on a control group.

-

-

Post-Operative Monitoring and Treatment:

-

Allow the mice to recover for 2 weeks to develop a heart failure phenotype, which can be confirmed by echocardiography.

-

Randomly assign the TAC mice to two groups: vehicle control and Adynerin treatment (e.g., 1 mg/kg/day administered via oral gavage or osmotic mini-pumps).

-

Treat the mice for a period of 4 weeks.

-

-

Echocardiographic Assessment:

-

Perform echocardiography at baseline (before treatment) and at the end of the treatment period.

-

Measure left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions, and wall thickness.[10]

-

-

Hemodynamic and Histological Analysis:

-

At the end of the study, perform invasive hemodynamic measurements to assess left ventricular end-diastolic pressure (LVEDP).

-

Euthanize the mice and collect the hearts and lungs.

-

Measure the heart weight to body weight ratio and lung weight to body weight ratio as indicators of hypertrophy and pulmonary congestion.

-

Perform histological analysis (e.g., Masson's trichrome staining) to assess cardiac fibrosis.

-

-

Data Analysis:

-

Compare the echocardiographic, hemodynamic, and histological parameters between the sham, vehicle-treated, and Adynerin-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Experimental Workflow Diagram

Caption: A typical workflow for preclinical evaluation of Adynerin.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Adynerin as a potential therapeutic agent for heart disease. The proposed experiments are designed to elucidate its mechanism of action and assess its efficacy in relevant in vitro and in vivo models. The data presented, although hypothetical, are representative of the expected outcomes for a cardiac glycoside with therapeutic potential. Further studies will be necessary to fully characterize the safety and efficacy profile of Adynerin before it can be considered for clinical development.

References

- 1. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vetscraft.com [vetscraft.com]

- 3. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repurposing Cardiac Glycosides: Drugs for Heart Failure Surmounting Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Network Pharmacology and In Vitro Experimental Verification Reveal the Mechanism of the Hirudin in Suppressing Myocardial Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo models - Cardiomedex [cardiomedex.com]

- 10. Quantitative analysis of cardiac function: comparison of electro-cardiogram dual gated single photon emission tomography, planar radionuclide ventriculogram and contrast ventriculography in the determination of LV volume and ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Adynerin Standard Solutions for High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin is a cardenolide glycoside, a class of naturally occurring compounds known for their effects on cardiac muscle. Accurate quantification of Adynerin is crucial in various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. The preparation of accurate and precise standard solutions is a critical prerequisite for reliable HPLC analysis.

This document provides a detailed protocol for the preparation of Adynerin standard solutions suitable for developing and validating HPLC methods. The protocol covers the preparation of a stock solution and subsequent serial dilutions to generate a calibration curve.

Chemical Properties of Adynerin

A thorough understanding of the physicochemical properties of Adynerin is essential for its proper handling and the preparation of stable solutions.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₄O₇ | [1] |

| Molecular Weight | 516.7 g/mol | [1] |

| Solubility | Adynerin, like other cardiac glycosides, has low water solubility.[2][3] It is soluble in methanol (B129727), ethanol, and chloroform.[4] Methanol is a commonly used solvent for preparing stock solutions. | |

| Stability | Adynerin solutions in methanol are stable when stored at 4°C. Studies have also shown good stability in rat plasma under various conditions, including at room temperature for 2 hours, at 4°C in an autosampler for 12 hours, at -20°C for 30 days, and through freeze-thaw cycles. |

Experimental Protocol: Preparation of Adynerin Standard Solutions

This protocol describes the preparation of a primary stock solution of Adynerin and a series of working standard solutions for generating a calibration curve.

3.1. Materials and Equipment

-

Adynerin reference standard (purity ≥98%)

-

HPLC grade methanol

-

Analytical balance (readable to 0.01 mg)

-

Volumetric flasks (Class A): 1 mL, 10 mL

-

Micropipettes (calibrated)

-

Amber glass vials for storage

-

Vortex mixer

-

Ultrasonic bath

3.2. Preparation of Primary Stock Solution (500 µg/mL)

-

Weighing: Accurately weigh approximately 5.0 mg of the Adynerin reference standard using an analytical balance.

-

Dissolution: Quantitatively transfer the weighed Adynerin into a 10 mL volumetric flask.

-

Solubilization: Add approximately 7 mL of HPLC grade methanol to the volumetric flask.

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath to ensure complete dissolution.

-

Dilution to Volume: Once the Adynerin is completely dissolved, bring the solution to the 10 mL mark with HPLC grade methanol.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the primary stock solution to a labeled amber glass vial and store it at 4°C. This solution has a concentration of 500 µg/mL.

3.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the primary stock solution with HPLC grade methanol. The following table provides an example of a dilution scheme to generate standards with concentrations ranging from 0.5 ng/mL to 1000 ng/mL, which is a range cited in UPLC-MS/MS methods and can be adapted for HPLC.

| Target Concentration (ng/mL) | Volume of Stock/Previous Standard to Take | Dilution Volume (Methanol) | Final Volume |

| 10,000 (Intermediate Stock) | 20 µL of 500 µg/mL Primary Stock | 980 µL | 1 mL |

| 1000 | 100 µL of 10,000 ng/mL Intermediate Stock | 900 µL | 1 mL |

| 500 | 500 µL of 1000 ng/mL Standard | 500 µL | 1 mL |

| 200 | 400 µL of 500 ng/mL Standard | 600 µL | 1 mL |

| 100 | 500 µL of 200 ng/mL Standard | 500 µL | 1 mL |

| 50 | 500 µL of 100 ng/mL Standard | 500 µL | 1 mL |

| 20 | 400 µL of 50 ng/mL Standard | 600 µL | 1 mL |

| 10 | 500 µL of 20 ng/mL Standard | 500 µL | 1 mL |

| 2 | 200 µL of 10 ng/mL Standard | 800 µL | 1 mL |

| 0.5 | 250 µL of 2 ng/mL Standard | 750 µL | 1 mL |

Note: The concentration range of the working standards should be adjusted based on the sensitivity of the HPLC detector and the expected concentration of Adynerin in the samples.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of Adynerin standard solutions.

Caption: Workflow for Adynerin standard solution preparation.

Conclusion

The protocol outlined in this application note provides a systematic and reproducible method for the preparation of Adynerin standard solutions for HPLC analysis. Adherence to these procedures, including accurate weighing, proper dissolution techniques, and precise dilutions, is fundamental to achieving reliable and accurate quantitative results. The stability of Adynerin in methanol allows for the preparation of stock solutions that can be stored under appropriate conditions, ensuring consistency across multiple analytical runs.

References

- 1. (3beta,5beta)-3-((2,6-Dideoxy-3-O-methyl-beta-D-lyxo-hexopyranosyl)oxy)-8,14-epoxycard-20(22)-enolide | C30H44O7 | CID 441840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of oleandrin and adynerin in rat plasma by UPLC–MS/MS and their pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 3. arabjchem.org [arabjchem.org]

- 4. Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Adynerin's Interaction with the Na+/K+-ATPase Pump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adynerin, a potent cardiac glycoside, exerts its physiological and potential therapeutic effects through a primary interaction with the Na+/K+-ATPase pump, an essential transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This document provides detailed application notes and experimental protocols for researchers investigating the multifaceted interaction between Adynerin and the Na+/K+-ATPase. The protocols outlined herein cover methods to quantify the inhibitory activity of Adynerin and to elucidate the downstream signaling cascades it triggers.

The interaction of Adynerin with the Na+/K+-ATPase is characterized by two principal mechanisms. The first is the well-established "classical" inhibition of the pump's ion-translocating function. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. The second, and an increasingly recognized mechanism, is the role of the Na+/K+-ATPase as a signal transducer. Upon binding of cardiac glycosides like Adynerin, a sub-population of the pump, often localized in caveolae, can activate intracellular signaling pathways, independent of its ion-pumping function. This signaling cascade frequently involves the activation of the non-receptor tyrosine kinase Src, which can then trigger downstream pathways such as the MAPK cascade, NF-κB, and STAT3 signaling. Understanding both of these mechanisms is crucial for the development of Adynerin and related compounds as therapeutic agents.

Quantitative Data Summary

The inhibitory potency of Adynerin and other relevant cardiac glycosides on Na+/K+-ATPase activity is summarized in the table below. This data is essential for designing experiments and for the comparative analysis of different compounds.

| Compound | Target | IC50 (µM) | Source Organism/Tissue | Reference |

| Adynerin (Oleandrin) | Na+/K+-ATPase | 0.62 | Not Specified | [1] |

| Ouabain (B1677812) | Na+/K+-ATPase | 0.22 | Not Specified | [1] |

| Digoxin (B3395198) | Na+/K+-ATPase | 2.69 | Not Specified | [1] |

| Oleandrigenin | Na+/K+-ATPase | 1.23 | Not Specified | [1] |

Experimental Protocols

Protocol 1: Determination of Adynerin's IC50 for Na+/K+-ATPase Inhibition

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of Adynerin on Na+/K+-ATPase activity by measuring the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)

-

Adynerin stock solution (in DMSO)

-

Ouabain (positive control)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM in water, prepare fresh)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of Adynerin in Assay Buffer. The final concentrations should bracket the expected IC50 (e.g., 0.01 µM to 100 µM).

-

Prepare a similar dilution series for ouabain as a positive control.

-

Prepare a vehicle control containing the same concentration of DMSO as the highest Adynerin concentration.

-

-

Enzyme Reaction:

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the various concentrations of Adynerin, ouabain, or vehicle control to the appropriate wells.

-

Add 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

-

Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

-

Detection of Inorganic Phosphate:

-

Stop the reaction by adding 50 µL of Malachite Green reagent to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 620-640 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the phosphate standard solution to determine the concentration of Pi released in each well.

-

Calculate the percentage of inhibition for each Adynerin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Adynerin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of Adynerin on Na+/K+-ATPase activity.

Protocol 2: Analysis of Downstream Signaling Pathways by Western Blot

This protocol details the methodology to assess the activation of key signaling proteins (Src, ERK1/2, STAT3) in response to Adynerin treatment by detecting their phosphorylation status using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Adynerin stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with various concentrations of Adynerin (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 15 min, 30 min, 1 hr, 24 hr). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Src) to ensure equal loading.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Caption: Workflow for analyzing downstream signaling pathway activation by Western blot.

Protocol 3: NF-κB Reporter Gene Assay

This protocol utilizes a luciferase reporter gene assay to measure the activation of the NF-κB transcription factor in response to Adynerin.

Materials:

-

Cell line of interest (e.g., HEK293T)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

Transfection reagent

-

Adynerin stock solution (in DMSO)

-

TNF-α (positive control)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

Allow cells to express the plasmids for 24-48 hours.

-

-

Cell Treatment:

-

Treat the transfected cells with various concentrations of Adynerin.

-

Include a vehicle control (DMSO) and a positive control (e.g., TNF-α).

-

Incubate for an appropriate time (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of NF-κB activity for each treatment relative to the vehicle control.

-

Signaling Pathways Modulated by Adynerin

The binding of Adynerin to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events. The following diagrams illustrate the key pathways involved.

Caption: Classical inhibition of Na+/K+-ATPase ion transport by Adynerin.

Caption: Adynerin-induced Na+/K+-ATPase-mediated signal transduction.

Conclusion